molecular formula C10H10Cl2N2 B1377503 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride CAS No. 1432680-29-9

1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride

Cat. No.: B1377503
CAS No.: 1432680-29-9
M. Wt: 229.1 g/mol
InChI Key: MBGVHYKWBVTHFQ-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride (CAS 1432680-29-9) is a versatile chemical reagent designed for use in organic synthesis and pharmaceutical research. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known to be present in a wide range of pharmacologically active molecules . The molecule is functionalized with a reactive chloromethyl group on the phenyl ring, making it a valuable electrophilic building block for the construction of more complex structures via nucleophilic substitution reactions . Chlorine-containing compounds are of significant interest in drug discovery, with more than 250 FDA-approved drugs featuring chlorine atoms, which often play critical roles in optimizing potency, pharmacokinetics, and target binding . The pyrazole core itself is associated with diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties, as demonstrated by recent research on novel pyrazole derivatives . As a key synthetic intermediate, this compound is intended for the synthesis of potential therapeutic agents and should be handled by qualified laboratory personnel only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(chloromethyl)phenyl]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;/h1-7H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGVHYKWBVTHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with Difunctional Precursors

  • The synthesis often starts with 1,3-difunctional compounds, such as 1,3-diketones, enones, or haloacyl derivatives, which react with substituted hydrazines to form pyrazole rings through cyclization.
  • The reaction conditions, choice of catalysts, and nature of hydrazine (free base vs. hydrochloride salt) critically influence regioselectivity and yield.
  • For example, copper triflate combined with ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate has been used as a catalyst system to promote cyclocondensation, yielding triarylpyrazoles with good efficiency (around 82% yield) without requiring additional oxidizing agents.

Regioselective Control Using Hydrazine Hydrochlorides

  • The use of arylhydrazine hydrochlorides as opposed to free hydrazines can direct the formation of specific regioisomers.
  • In particular, arylhydrazine hydrochlorides favor the formation of 1,3-substituted pyrazoles, while free hydrazines tend to yield 1,5-substituted isomers.
  • This selectivity was demonstrated in the preparation of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles from trichloromethyl enones, where the hydrochloride salt led to 1,3-regioisomers in yields ranging from 37% to 97%.

Specific Preparation Method for this compound

Starting Materials and Reaction Scheme

  • The synthesis typically involves the reaction of a 3-(chloromethyl)phenyl-substituted hydrazine or hydrazine hydrochloride with an appropriate 1,3-difunctional compound such as a haloacyl or enone derivative.
  • The cyclization forms the pyrazole ring, with the chloromethyl group positioned on the phenyl ring at the meta position relative to the pyrazole nitrogen.

Reaction Conditions and Catalysts

  • The reaction is carried out under moderate temperatures (20–150 °C), often in alcoholic solvents such as methanol or ethanol.
  • Vigorous stirring and reflux conditions for extended periods (e.g., 16 hours) are common to ensure complete cyclization.
  • Acidic conditions may be applied post-cyclization to facilitate formation of the hydrochloride salt and improve product stability and isolation.
  • The process avoids the need for low temperatures or harsh reagents, which simplifies scale-up and improves reproducibility.

Regioselectivity and Yield Optimization

  • The key to obtaining the desired this compound with high regioselectivity lies in:
    • Using hydrazine hydrochloride salts rather than free hydrazines.
    • Employing 1,3-difunctional compounds with appropriate substituents to direct cyclization.
    • Controlling reaction temperature and solvent to favor the 1,3-substitution pattern.
  • The regioselectivity is verified by nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (SCXR) analysis to confirm the substitution pattern on the pyrazole ring.

Comparative Data Table of Preparation Parameters

Parameter Description / Condition Effect on Product
Hydrazine form Aryl hydrazine hydrochloride vs. free hydrazine Hydrochloride favors 1,3-substitution; free hydrazine favors 1,5-substitution
1,3-Difunctional precursor Haloacyl derivatives, enones Determines ring closure and substitution pattern
Catalyst Copper triflate + ionic liquid (e.g., bmim PF6) Enhances yield and allows one-pot synthesis
Solvent Alcohols (methanol, ethanol) Facilitates reflux and product solubility
Temperature 20–150 °C Moderate temperature sufficient for regioselectivity
Reaction time 15 min stirring + 16 h reflux Ensures complete cyclization
Post-reaction treatment Acidification to form hydrochloride salt Stabilizes product and aids isolation
Yield range 37% to 97% depending on substrate and conditions High yields achievable with optimized conditions

Research Findings and Practical Considerations

  • The regioselective synthesis of this compound is achievable with high efficiency by employing hydrazine hydrochlorides and suitable 1,3-difunctional precursors.
  • The methodology avoids harsh conditions and toxic reagents, making it practical for laboratory and industrial synthesis.
  • Analytical techniques such as NMR and SCXR are essential for confirming the structure and purity of the synthesized compound.
  • The hydrochloride salt form improves compound handling, storage stability, and potential biological activity assays.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison with six structurally related compounds, emphasizing molecular features, synthesis, and functional differences.

Table 1: Key Properties of 1-[3-(Chloromethyl)phenyl]-1H-pyrazole Hydrochloride and Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituents Biological Activity References
This compound C₁₀H₁₀Cl₂N₂ 229.11 3-(chloromethyl)phenyl, pyrazole, HCl Potential antitumor, anticoagulant
1-(4-Chlorophenyl)-1H-pyrazol-3-ol C₉H₇ClN₂O 194.62 4-chlorophenyl, pyrazole-3-OH Herbicidal, plant growth modulation
1-Benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride C₁₁H₁₂Cl₂N₂ 243.13 Benzyl, 4-(chloromethyl)pyrazole, HCl Intermediate for agrochemicals
1-[4-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride C₁₀H₁₀Cl₂N₂ 229.11 4-(chloromethyl)phenyl, pyrazole, HCl Not reported
[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]methanamine HCl C₁₀H₁₁Cl₂N₃ 244.12 3-chlorophenyl, pyrazole-4-CH₂NH₂, HCl CNS-targeting drug candidate
3-(Chloromethyl)-1-methyl-1H-pyrazole C₅H₇ClN₂ 130.58 Pyrazole-3-CH₂Cl, N-methyl Building block for polymer chemistry

Structural and Functional Differences

Substituent Position and Reactivity
  • Chloromethyl Position : The target compound’s 3-(chloromethyl)phenyl group differs from the 4-substituted analog (C₁₀H₁₀Cl₂N₂, ). The 3-position may confer steric hindrance, affecting binding in biological systems compared to the 4-position.
  • Pyrazole Substitution : Compounds like [1-(3-chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride (C₁₀H₁₁Cl₂N₃) feature an additional amine group, enhancing solubility and enabling hydrogen bonding in drug-receptor interactions .

Physicochemical Properties

  • Melting Point and Solubility : Data gaps exist for the target compound, but analogs like 3-(chloromethyl)-1-methyl-1H-pyrazole (C₅H₇ClN₂) have melting points ~75–76°C, suggesting similar thermal stability for the target .
  • Hydrogen Bonding : The hydroxyl group in 1-(4-chlorophenyl)-1H-pyrazol-3-ol (C₉H₇ClN₂O) enables stronger intermolecular interactions than the target’s chloromethyl group, impacting crystallinity .

Biological Activity

1-[3-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : Pyrazole ring
  • Substituents : Chloromethyl group attached to a phenyl ring

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including various kinases and receptors involved in cell signaling pathways.

Targeted Pathways

  • Fibroblast Growth Factor Receptor (FGFR) : Similar compounds have shown inhibitory effects on FGFRs, which are crucial in regulating cell proliferation and differentiation.
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Docking studies suggest that pyrazole derivatives can inhibit VEGFR-2, impacting angiogenesis and tumor growth .

Biological Activity

The compound has demonstrated several biological activities:

  • Antiproliferative Activity : Studies have shown that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells .
  • Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activities, although further studies are required to establish efficacy.

In Vitro Studies

A series of experiments were conducted to evaluate the antiproliferative effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Reference
Breast Cancer (4T1)5.6
Prostate Cancer (PC-3)4.8
Colon Cancer (HT-29)6.2

These results indicate that the compound effectively inhibits cell growth at micromolar concentrations.

In Vivo Studies

In vivo studies using the chorioallantoic membrane (CAM) model have demonstrated that pyrazole derivatives exhibit significant antiangiogenic effects, which could be beneficial in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazole derivatives. Key factors influencing activity include:

  • Chloromethyl Substitution : Enhances reactivity and potential interactions with biological targets.
  • Aldehyde Group : May facilitate further functionalization leading to more potent derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) as a catalyst under reflux conditions (e.g., 120°C in anhydrous solvents like acetonitrile) . Yield optimization requires controlling stoichiometric ratios (e.g., excess POCl₃ to drive cyclization) and inert atmospheres to prevent hydrolysis of intermediates. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Monitoring by TLC and adjusting reaction time (typically 6–12 hours) can mitigate side-product formation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as the chloromethyl group (δ ~4.6 ppm for CH₂Cl) and pyrazole protons (δ ~6.5–8.5 ppm) .
  • HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~229) and detects degradation products .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
  • First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxides. Kinetic studies (e.g., in DMF at 25–60°C) can quantify reactivity. For example, reaction with piperidine in THF at 40°C yields 1-[3-(piperidinomethyl)phenyl]-1H-pyrazole. Monitor progress via IR spectroscopy (disappearance of C-Cl stretch at ~650 cm⁻¹) .

Q. What computational strategies can predict the compound’s behavior in catalytic systems or biological targets?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to model transition states in substitution reactions or binding affinities to enzymes (e.g., cytochrome P450) .
  • Molecular Dynamics : Simulate solvation effects in aqueous/DMSO environments to predict solubility or aggregation tendencies .
  • Docking Studies : AutoDock Vina to assess interactions with biological targets (e.g., kinase inhibitors) .

Q. How can contradictory spectroscopic data in literature be resolved for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Re-synthesize the compound under standardized conditions (e.g., anhydrous POCl₃, controlled humidity) .
  • Cross-Validation : Compare NMR data across solvents (DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts .
  • Collaborative Studies : Share samples with independent labs to verify spectral assignments and purity thresholds .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionReference
CatalystPOCl₃ (1.5 equiv)
Temperature120°C
SolventAnhydrous acetonitrile
Reaction Time8 hours
Purification MethodEthanol/water (3:1)

Table 2 : Computational Tools for Reactivity Prediction

ToolApplicationReference
Gaussian 16Transition state modeling
AutoDock VinaProtein-ligand docking
GROMACSSolvation dynamics

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride
Reactant of Route 2
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1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride

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